molecular formula C11H17N3O3 B12228365 N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine

N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine

Cat. No.: B12228365
M. Wt: 239.27 g/mol
InChI Key: UVWMLXSNEWLCOY-UHFFFAOYSA-N
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Description

N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group and a dioxane moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine typically involves the following steps:

    Formation of the Dioxane Moiety: The dioxane ring is formed through a cyclization reaction involving appropriate diol precursors.

    Attachment of the Dioxane Moiety to the Pyrimidine Ring: This step involves the reaction of the dioxane moiety with a pyrimidine derivative under specific conditions to form the desired compound.

    Methylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
  • N-[(1,4-dioxan-2-yl)methyl]ethanamine
  • N-[(1,4-dioxan-2-yl)methyl]methylamine

Uniqueness

N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring with a dioxane moiety and methoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-4-methoxy-N-methylpyrimidin-2-amine

InChI

InChI=1S/C11H17N3O3/c1-14(7-9-8-16-5-6-17-9)11-12-4-3-10(13-11)15-2/h3-4,9H,5-8H2,1-2H3

InChI Key

UVWMLXSNEWLCOY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NC=CC(=N2)OC

Origin of Product

United States

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